molecular formula C15H15ClN2O B1265737 2-(((2-Amino-5-chlorophenyl)phenylmethylene)amino)ethanol CAS No. 2109-45-7

2-(((2-Amino-5-chlorophenyl)phenylmethylene)amino)ethanol

Cat. No.: B1265737
CAS No.: 2109-45-7
M. Wt: 274.74 g/mol
InChI Key: DRRPSTDRWJZCBV-UHFFFAOYSA-N
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Description

2-(((2-Amino-5-chlorophenyl)phenylmethylene)amino)ethanol is an organic compound that features a complex structure with both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Amino-5-chlorophenyl)phenylmethylene)amino)ethanol typically involves the condensation of 2-amino-5-chlorobenzaldehyde with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Amino-5-chlorophenyl)phenylmethylene)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(((2-Amino-5-chlorophenyl)phenylmethylene)amino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((2-Amino-5-chlorophenyl)phenylmethylene)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol
  • 2-Amino-5-chlorophenyl)(phenyl)methanol
  • 2-Amino-5-chlorobenzophenone

Uniqueness

2-(((2-Amino-5-chlorophenyl)phenylmethylene)amino)ethanol is unique due to its combination of amino and hydroxyl functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-12-6-7-14(17)13(10-12)15(18-8-9-19)11-4-2-1-3-5-11/h1-7,10,19H,8-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRPSTDRWJZCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCCO)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194986
Record name 2-[[(2-Amino-5-chlorophenyl)phenylmethylene]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109-45-7
Record name 2-[[(2-Amino-5-chlorophenyl)phenylmethylene]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2109-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(((2-Amino-5-chlorophenyl)phenylmethylene)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(2-Amino-5-chlorophenyl)phenylmethylene]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(2-amino-5-chlorophenyl)phenylmethylene]amino]ethanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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